molecular formula C10H16O2S B13302968 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde

2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde

Cat. No.: B13302968
M. Wt: 200.30 g/mol
InChI Key: JTUNQAXHGZISGF-UHFFFAOYSA-N
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Description

2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is a bicyclic organic compound featuring a thiolane (tetrahydrothiophene) ring and an oxolane (tetrahydrofuran) substituent. The thiolane ring is substituted at position 2 with a carbaldehyde group, while the oxolane moiety is attached via a methylene bridge at its own position 2. This dual heterocyclic structure imparts unique electronic and steric properties, making it a candidate for applications in asymmetric synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H16O2S

Molecular Weight

200.30 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)thiolane-2-carbaldehyde

InChI

InChI=1S/C10H16O2S/c11-8-10(4-2-6-13-10)7-9-3-1-5-12-9/h8-9H,1-7H2

InChI Key

JTUNQAXHGZISGF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2(CCCS2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde typically involves the reaction of oxolane derivatives with thiolane derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) .

Chemical Reactions Analysis

Types of Reactions

2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules .

Comparison with Similar Compounds

2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde (CAS 1934926-55-2)

  • Molecular Formula : C₁₀H₁₆O₂S
  • Molecular Weight : 200.30 g/mol
  • Key Difference: The oxolane substituent is attached at position 3 of the thiolane ring instead of position 2.

2-(Hydroxymethyl)thiolane-2-carbaldehyde (CAS 1934454-20-2)

  • Molecular Formula : C₆H₁₀O₂S
  • Molecular Weight : 146.21 g/mol
  • Key Difference : Replaces the oxolane-methyl group with a hydroxymethyl (-CH₂OH) substituent. The absence of the oxolane ring reduces steric bulk and increases polarity, which may enhance solubility in aqueous systems .

Thiophene-2-carbaldehyde Oxime (CAS 29683-84-9)

  • Molecular Formula: C₅H₅NOS
  • Molecular Weight : 127.16 g/mol
  • Key Difference: Features a thiophene ring (aromatic) instead of a saturated thiolane. The oxime (-NOH) group introduces hydrogen-bonding capability, which is absent in the aldehyde group of the target compound.

5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde

  • Molecular Formula : C₁₀H₈OS₂
  • Molecular Weight : 208.29 g/mol
  • Key Difference : Contains two fused thiophene rings with a methyl substituent. The aromatic system allows for extended conjugation, making it suitable for optoelectronic applications, unlike the saturated bicyclic structure of the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Potential Applications
2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde C₁₀H₁₆O₂S ~200.30 (inferred) Aldehyde, tetrahydrofuran, tetrahydrothiophene Bicyclic, saturated heterocycles Asymmetric synthesis, drug design
2-(Oxolan-3-ylmethyl)thiolane-2-carbaldehyde C₁₀H₁₆O₂S 200.30 Aldehyde, tetrahydrofuran Positional isomer of target compound Catalysis, material science
2-(Hydroxymethyl)thiolane-2-carbaldehyde C₆H₁₀O₂S 146.21 Aldehyde, hydroxymethyl Monocyclic, polar substituent Bioconjugation, polymer chemistry
Thiophene-2-carbaldehyde Oxime C₅H₅NOS 127.16 Aldehyde oxime, thiophene Aromatic, hydrogen-bond donor Metal coordination, antimicrobial
5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde C₁₀H₈OS₂ 208.29 Aldehyde, fused thiophenes Extended π-system Organic electronics, sensors

Research Implications and Gaps

  • Reactivity : The target compound’s aldehyde group is highly reactive, enabling nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation). Its oxolane substituent may stabilize transition states in asymmetric catalysis .
  • Toxicity: No toxicological data are available for the target compound or its analogs, as highlighted in studies on structurally related substances like Thiophene fentanyl hydrochloride .
  • Synthetic Utility: Derivatives such as 5-[Methyl(oxolan-3-yl)amino]thiophene-2-carbaldehyde (CAS 1551877-11-2) demonstrate the versatility of combining oxolane and thiophene motifs, suggesting pathways for functionalizing the target compound .

Biological Activity

2-(Oxolan-2-ylmethyl)thiolane-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiolane ring and an aldehyde functional group, which are crucial for its biological activity. The presence of the oxolane (tetrahydrofuran) moiety may enhance solubility and interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . The aldehyde group can interact with nucleophilic sites on microbial proteins, potentially leading to inhibition of growth. Studies have shown varying degrees of effectiveness against different bacterial strains.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus12
P. aeruginosa10

Anticancer Properties

The compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may induce apoptosis in cancer cell lines by disrupting cellular signaling pathways.

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cell proliferation, similar to other aldehydes that form covalent bonds with proteins, thereby altering their function.
Cancer Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)25Induces apoptosis
HeLa (Cervical)30Inhibits cell growth
A549 (Lung)20Cell cycle arrest

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various derivatives of thiolane compounds, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with a notable mechanism involving disruption of bacterial cell wall synthesis .
  • Anticancer Activity : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Flow cytometry analysis confirmed a significant increase in annexin V positive cells, indicating early apoptotic changes .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition.
  • Redox Reactions : The sulfur atom in the thiolane ring may participate in redox reactions, affecting cellular redox balance and signaling pathways.

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